Trithiocyanuric acid trisodium salt hydrate

Vue d'ensemble

Description

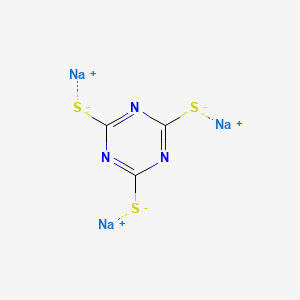

Trithiocyanuric acid trisodium salt hydrate, also known as trithiocyanuric acid trisodium salt, is a chemical compound with the molecular formula C3N3Na3S3. It is a derivative of triazine and is characterized by the presence of three thiol groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trithiocyanuric acid trisodium salt hydrate can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of trisodium;1,3,5-triazine-2,4,6-trithiolate often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Trithiocyanuric acid trisodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiolates.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates and hydrogen sulfide.

Substitution: Alkylated triazine derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Trithiocyanuric acid trisodium salt is extensively used in analytical chemistry for its oxidizing and reducing capabilities:

- Oxidation of Alcohols and Amines : It effectively oxidizes alcohols to aldehydes or ketones and amines to nitro compounds.

- Reduction of Nitro Compounds : The compound serves as a reducing agent for nitro compounds, converting them into amines .

Environmental Applications

One of the most promising applications of trithiocyanuric acid trisodium salt hydrate is in environmental remediation:

- Heavy Metal Removal : The compound has been employed for the removal of heavy metals from polluted water sources. Its ability to chelate metal ions makes it effective in binding and extracting contaminants from aqueous solutions .

Biochemical Applications

In biochemistry, trithiocyanuric acid trisodium salt is utilized for:

- Catalysis in Organic Synthesis : It acts as a catalyst in synthesizing various organic compounds, including esters and amides, due to its ability to stabilize reactive intermediates .

- Supramolecular Chemistry : Research has demonstrated its role in forming supramolecular structures with metal complexes, which can be used in drug delivery systems and molecular recognition processes .

Material Science

This compound is also gaining attention in materials science:

- Solar Cell Production : It has potential applications in the production of solar cells due to its ability to enhance charge transport properties within photovoltaic materials .

- Semiconductor Manufacturing : The compound's properties are being explored for use in semiconductor technologies, where it may improve material stability and performance .

Case Study 1: Heavy Metal Remediation

A study investigated the effectiveness of trithiocyanuric acid trisodium salt in removing lead ions from contaminated water. Results indicated that the compound could significantly reduce lead concentrations below regulatory limits within a short contact time, showcasing its potential for practical environmental applications.

Case Study 2: Organic Synthesis Catalysis

In another study, researchers utilized trithiocyanuric acid trisodium salt as a catalyst for the synthesis of amides from carboxylic acids and amines. The reaction exhibited high yields and selectivity, demonstrating the compound's utility in organic synthesis.

Mécanisme D'action

The mechanism of action of trisodium;1,3,5-triazine-2,4,6-trithiolate involves the interaction of its thiol groups with metal ions. The thiol groups can form strong complexes with metal ions, effectively sequestering them and preventing their harmful effects. This property makes it an effective agent for heavy metal removal in water treatment processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trithiocyanuric acid: Similar in structure but lacks the sodium ions.

Trimercapto-s-triazine: Another derivative of triazine with similar thiol groups.

Uniqueness

Trithiocyanuric acid trisodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where heavy metal removal is required.

Activité Biologique

Trithiocyanuric acid trisodium salt hydrate (TTCNa₃) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of TTCNa₃, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Trithiocyanuric acid, also known as 2,4,6-trimercapto-1,3,5-triazine, is characterized by three thiol groups that confer significant reactivity and binding capabilities. The trisodium salt form enhances its solubility in aqueous environments, making it suitable for various biological applications. Its formula can be represented as:

Mechanisms of Biological Activity

- Enzyme Inhibition : TTCNa₃ has been identified as a ligand for Toxoplasma gondii orotate phosphoribosyltransferase, an enzyme crucial for the replication of this parasitic protozoan. Studies indicate that TTCNa₃ exhibits higher binding affinity compared to traditional treatments such as 5-fluorouracil and emimycin, suggesting potential as an antiparasitic agent .

- Cytotoxicity : Research has demonstrated that TTCNa₃ can exhibit cytotoxic effects on various cancer cell lines, including G-361 (melanoma), HOS (osteosarcoma), K-562 (leukemia), and MCF7 (breast cancer). The minimum inhibitory concentration (MIC) values have been established through systematic testing, revealing its potential as a chemotherapeutic agent .

- Metal Ion Chelation : TTCNa₃ forms stable complexes with heavy metals, which can be beneficial in bioremediation processes. Its ability to precipitate heavy metal ions makes it valuable in environmental applications for wastewater treatment .

Case Study 1: Antiparasitic Activity

A study evaluated the efficacy of TTCNa₃ against Toxoplasma gondii, revealing that it significantly inhibits the enzyme necessary for the parasite's replication. This finding suggests that TTCNa₃ could be developed into a novel treatment for toxoplasmosis .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study of cytotoxicity among various compounds, TTCNa₃ was tested against multiple cancer cell lines. The results indicated that it had a notable effect on cell viability, particularly in the MCF7 cell line, where it demonstrated significant cytotoxicity at lower concentrations compared to other tested compounds .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

trisodium;1,3,5-triazine-2,4,6-trithiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVOYAFUSJONHU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N3Na3S3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.